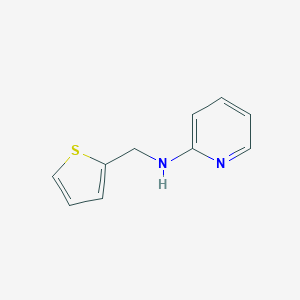

N-(2-Thienylmethyl)pyridin-2-amine

Description

The exact mass of the compound N-(2-Thienylmethyl)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Thienylmethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Thienylmethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJPDAQZMOQYLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161208 |

Source

|

| Record name | N-(2-Thienylmethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-19-2 |

Source

|

| Record name | N-(2-Thienylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thenylamino)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Thenylamino)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Thienylmethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-thienylmethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-THENYLAMINO)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ4NZM5O6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of N-(2-Thienylmethyl)pyridin-2-amine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of N-(2-Thienylmethyl)pyridin-2-amine (CAS No. 140-19-2). As a key heterocyclic building block in medicinal chemistry and a versatile ligand in coordination chemistry, a thorough understanding of its basicity is paramount for predicting its physiological behavior, reaction kinetics, and binding affinities[1]. This document delineates the structural determinants of its basicity, offers a reasoned estimation of its acid dissociation constant (pKa), and provides detailed, field-proven experimental protocols for its empirical determination. The interplay between the compound's basicity and its practical applications is explored, offering researchers the foundational knowledge required for its effective utilization in drug design and materials science.

Introduction: The Structural and Functional Significance of N-(2-Thienylmethyl)pyridin-2-amine

N-(2-Thienylmethyl)pyridin-2-amine is a heteroaromatic compound featuring a 2-aminopyridine scaffold substituted with a thienylmethyl group on the exocyclic nitrogen.[2][3][4] Its molecular structure combines the electron-rich characteristics of the thiophene ring with the distinct electronic properties of the 2-aminopyridine moiety. This unique combination makes it a valuable fragment for molecular linking and modification in the design of novel drug candidates.[1][5] The basicity of this molecule, a measure of the availability of its nitrogen lone pairs to accept a proton, is a critical physicochemical parameter. It profoundly influences aqueous solubility, membrane permeability, protein-receptor interactions, and the formation of stable metal complexes—all of which are pivotal in drug development and advanced material synthesis.[6][7] This guide aims to provide a deep dive into the theoretical and practical aspects of this compound's basic properties.

Theoretical Framework of Basicity

The basicity of N-(2-Thienylmethyl)pyridin-2-amine is primarily attributed to the lone pair of electrons on its two nitrogen atoms: the endocyclic pyridine ring nitrogen (N-1) and the exocyclic secondary amine nitrogen (N-2). Understanding which nitrogen is the primary site of protonation is key to predicting the molecule's behavior in an acidic environment.

Identification of the Primary Basic Center

For N-substituted 2-aminopyridines, the primary site of protonation is overwhelmingly the endocyclic pyridine nitrogen. This can be understood by considering the hybridization and electronic delocalization of the nitrogen lone pairs.

-

Pyridine Nitrogen (N-1): The lone pair on the pyridine nitrogen resides in an sp² hybrid orbital, which lies in the plane of the aromatic ring. It does not participate in the aromatic π-system, making it readily available for protonation.

-

Exocyclic Amine Nitrogen (N-2): The lone pair on the exocyclic nitrogen is in conjugation with the pyridine ring's π-system. This delocalization stabilizes the lone pair, reducing its availability for protonation.

Protonation of the endocyclic nitrogen is therefore energetically more favorable. This is consistent with extensive studies on the parent compound, 2-aminopyridine.

Figure 1: Protonation sites of N-(2-Thienylmethyl)pyridin-2-amine.

Substituent Effects on Basicity

The basicity of the parent 2-aminopyridine (pKa ≈ 6.86) is modified by the N-substituent. The thienylmethyl group attached to the exocyclic nitrogen influences the basicity of the pyridine nitrogen primarily through inductive effects.

-

Inductive Effect: The thienylmethyl group is generally considered to be weakly electron-donating or neutral in its inductive effect compared to a simple alkyl group. The thiophene ring itself is electron-rich. This effect can slightly increase the electron density within the pyridine ring system, thereby marginally increasing the basicity of the endocyclic nitrogen compared to an unsubstituted amine.

-

Steric Hindrance: The bulky thienylmethyl group does not significantly sterically hinder the lone pair of the distant pyridine nitrogen, so its impact on protonation at that site is expected to be minimal.

Quantitative Assessment of Basicity: The pKa Value

While no experimentally determined pKa value for N-(2-Thienylmethyl)pyridin-2-amine has been found in a broad literature survey, we can establish a reliable estimate based on structurally analogous compounds.

| Compound | Structure | pKa (Conjugate Acid) | Reference |

| Pyridine | C₅H₅N | 5.23 | [8] |

| 2-Aminopyridine | C₅H₆N₂ | 6.86 | [9] |

| N-(2-Thienylmethyl)pyridin-2-amine | C₁₀H₁₀N₂S | ~6.9 - 7.2 (Estimated) | N/A |

| N-Benzylpyridin-2-amine | C₁₂H₁₂N₂ | Not Found (Estimated similar to target) | [10][11] |

Rationale for Estimation: The pKa of 2-aminopyridine is 6.86. The substitution of a hydrogen on the exocyclic amine with a thienylmethyl group is expected to have a minor electron-donating inductive effect, which would slightly increase the basicity of the pyridine nitrogen. Therefore, a pKa value slightly higher than that of 2-aminopyridine, in the range of 6.9 to 7.2 , is a scientifically sound estimation. This value indicates that the compound will be significantly protonated at physiological pH (7.4).

Experimental Determination of pKa

For applications in drug development and quantitative chemical analysis, a precise, experimentally determined pKa is essential. Potentiometric titration is a robust and widely used method for this purpose.[6][12][13][14]

Principle of Potentiometric Titration

This method involves dissolving the amine in a suitable solvent and titrating it with a strong acid of known concentration. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated and neutral species are equal.

Figure 2: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

A. Materials and Equipment:

-

N-(2-Thienylmethyl)pyridin-2-amine (~40 µmol, approx. 7.6 mg)

-

Analytical balance

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes (Class A)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standard pH buffers (4.01, 7.00, 10.01)

-

Methanol (HPLC grade)

-

Deionized, CO₂-free water

-

Inert gas (Nitrogen or Argon)

B. Procedure:

-

Solution Preparation:

-

Accurately weigh approximately 7.6 mg of N-(2-Thienylmethyl)pyridin-2-amine and record the mass.

-

Dissolve the compound in a solvent mixture of 9:1 (v/v) deionized water and methanol to a final volume of 50.00 mL in a volumetric flask. This creates an approximately 0.8 mM solution. Causality: The use of a co-solvent like methanol is often necessary to ensure complete dissolution of poorly water-soluble organic amines.[6]

-

Prepare a "blank" solvent solution (9:1 water/methanol) for a blank titration.

-

-

Instrument Calibration and Setup:

-

Calibrate the pH meter using standard buffers at pH 4.01, 7.00, and 10.01. Ensure the slope is within the acceptable range (typically 95-105%).

-

Transfer the analyte solution to a titration vessel. Add a magnetic stir bar.

-

Immerse the calibrated pH electrode and the titrator's dispensing tip into the solution, ensuring they do not touch the vessel walls or bottom.

-

Begin gentle stirring.

-

Purge the solution with a slow stream of nitrogen gas for 5-10 minutes before and during the titration. Causality: This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the amine's pKa.[12]

-

-

Titration:

-

Record the initial pH of the solution.

-

Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[12]

-

Continue the titration well past the equivalence point (the region of sharpest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ) by finding the inflection point of the curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV) against V, where the peak corresponds to Vₑ.

-

Calculate the half-equivalence point volume (V₁/₂ = Vₑ / 2).

-

The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.

-

-

Validation:

-

Perform a blank titration using only the solvent mixture. This helps to correct for any acidity or basicity of the solvent itself.

-

Repeat the entire procedure at least twice more to ensure the reproducibility of the result. The pKa values should agree within ±0.05 units.

-

Relevance of Basicity in Applications

The basicity of N-(2-Thienylmethyl)pyridin-2-amine is a key determinant of its function in various scientific fields.

Figure 3: Influence of basicity on the applications of N-(2-Thienylmethyl)pyridin-2-amine.

Medicinal Chemistry and Drug Development

In drug development, the pKa value is critical for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] With an estimated pKa around 7.0, N-(2-Thienylmethyl)pyridin-2-amine will exist as a mixture of its neutral and protonated (cationic) forms at physiological pH. This has several implications:

-

Solubility: The protonated form can form salts (e.g., hydrochloride), which typically exhibit significantly higher aqueous solubility than the free base. This is a crucial factor for drug formulation and bioavailability.

-

Permeability: The neutral form is generally more lipophilic and can more readily cross biological membranes like the intestinal wall or the blood-brain barrier. The equilibrium between the charged and neutral species, governed by the pKa, will therefore dictate its absorption and distribution profile.

Coordination Chemistry

The nitrogen atoms in N-(2-Thienylmethyl)pyridin-2-amine can act as electron-pair donors (Lewis bases) to form coordination complexes with metal ions. It can function as a bidentate ligand, coordinating through both the pyridine and the exocyclic amine nitrogens, or as a monodentate ligand, typically through the more basic pyridine nitrogen. The stability of these metal complexes is directly related to the ligand's basicity. A more basic ligand generally forms more stable complexes. This property is exploited in the development of catalysts and novel materials.[7][15]

Conclusion

N-(2-Thienylmethyl)pyridin-2-amine possesses a well-defined basic character centered on its endocyclic pyridine nitrogen, with an estimated pKa in the physiologically relevant range of 6.9-7.2. This guide has provided the theoretical underpinnings for this basicity and a detailed, robust protocol for its precise experimental determination via potentiometric titration. Understanding and quantifying this fundamental property is not merely an academic exercise; it is a prerequisite for the rational design of new pharmaceuticals and advanced materials, enabling scientists to predict solubility, reactivity, and binding behavior with greater confidence.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Martínez, C. R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

El-Ashry, E. S. H., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzylamino)pyridine. Retrieved from [Link]

-

Thallaj, N. (n.d.). Ligands tris(2-pyridylmethyl) amine with nitrile group in α- complexes. Al Rasheed Private University. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-benzylpyridin-2-amine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N-(2-Thienylmethyl)-2-pyridinamine. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(2-thienylmethyl)pyridin-2-amine (C10H10N2S). Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Kaljurand, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem., 4475–4489. Retrieved from [Link]

Sources

- 1. biocat.com [biocat.com]

- 2. Page loading... [guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. PubChemLite - N-(2-thienylmethyl)pyridin-2-amine (C10H10N2S) [pubchemlite.lcsb.uni.lu]

- 5. targetmol.cn [targetmol.cn]

- 6. enamine.net [enamine.net]

- 7. N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine | 104170-15-2 | Benchchem [benchchem.com]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 10. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. jobpcr.com [jobpcr.com]

N-(2-Thienylmethyl)pyridin-2-amine CAS 140-19-2

An In-Depth Technical Guide to N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2): A Versatile Scaffold for Drug Discovery

Abstract

N-(2-Thienylmethyl)pyridin-2-amine, registered under CAS Number 140-19-2, is a heterocyclic secondary amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, which combines a pyridine ring, a flexible methylene linker, and a thiophene moiety, presents a unique and valuable scaffold for chemical modification and library synthesis. This technical guide provides a comprehensive overview of the compound, intended for researchers, chemists, and drug development professionals. The document details its physicochemical properties, outlines a robust and detailed protocol for its synthesis via reductive amination, predicts its characteristic spectroscopic signatures for analytical verification, and explores its established role as a fragment molecule for creating novel therapeutic agents. By contextualizing its application with examples of biologically active derivatives, this guide serves as an authoritative resource for leveraging N-(2-Thienylmethyl)pyridin-2-amine in modern research endeavors.

Introduction and Overview

N-(2-Thienylmethyl)pyridin-2-amine is a compound of significant interest due to its identity as a "fragment molecule"—a small, low-complexity compound that serves as a foundational building block in fragment-based drug discovery (FBDD).[1][2] This approach utilizes such scaffolds for linking, expansion, and modification to design and screen novel drug candidates.[1][2] The structure features three key components amenable to chemical manipulation:

-

A Pyridin-2-amine Core: This unit is a common motif in pharmacologically active molecules and provides hydrogen bond donors and acceptors, as well as sites for further substitution.

-

A Thiophene Ring: As a bioisostere of a phenyl ring, the thiophene group offers a distinct electronic and steric profile while maintaining aromaticity, often improving metabolic stability or modulating target binding.

-

A Secondary Amine Linker: The -NH- group provides a point of flexibility and a crucial hydrogen bond donor, while the adjacent methylene bridge allows for conformational adaptability, which is critical for optimizing interactions with biological targets.

This unique combination makes N-(2-Thienylmethyl)pyridin-2-amine a versatile starting point for developing libraries of compounds aimed at various therapeutic targets.

Caption: Chemical structure of N-(2-Thienylmethyl)pyridin-2-amine.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in experimental settings. The key properties for N-(2-Thienylmethyl)pyridin-2-amine are summarized below.

| Property | Value | Source |

| CAS Number | 140-19-2 | [3] |

| Molecular Formula | C₁₀H₁₀N₂S | [3] |

| Molecular Weight | 190.27 g/mol | [3] |

| Melting Point | 80-82 °C | [3] |

| Boiling Point | 160-165 °C at 3 Torr | [3] |

| Appearance | Solid (form varies) | |

| Topological Polar Surface Area (TPSA) | 53.2 Ų | [4] |

| Rotatable Bond Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| XLogP3-AA (Lipophilicity) | 2.4 | [4] |

| Canonical SMILES | C1=CC=NC(=C1)NCC2=CC=CS2 | [3] |

| InChIKey | SQJPDAQZMOQYLY-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

The synthesis of N-substituted 2-aminopyridines is a well-established field in organic chemistry.[5][6] While multiple routes exist, one of the most reliable and widely used methods for preparing secondary amines like N-(2-Thienylmethyl)pyridin-2-amine is reductive amination . This strategy involves the reaction of an amine (2-aminopyridine) with an aldehyde (2-thiophenecarboxaldehyde) to form an intermediate imine, which is then reduced in situ to the target amine.

Causality in Method Selection: Reductive amination using a mild hydride reagent like sodium triacetoxyborohydride (STAB) is preferred over harsher reducing agents (e.g., NaBH₄, H₂/Pd-C) for several reasons. STAB is selective for imines in the presence of aldehydes, preventing the undesired reduction of the starting aldehyde. The reaction can also be performed as a one-pot procedure under mild, acidic conditions, which is efficient and minimizes side reactions.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize N-(2-Thienylmethyl)pyridin-2-amine from 2-aminopyridine and 2-thiophenecarboxaldehyde.

Materials:

-

2-Aminopyridine (1.0 eq)

-

2-Thiophenecarboxaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, ~2-3 drops)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq) and anhydrous dichloromethane. Stir until the solid is fully dissolved.

-

Addition of Reactants: Add 2-thiophenecarboxaldehyde (1.05 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. Note: The reaction may bubble slightly.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-Thienylmethyl)pyridin-2-amine.

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic and Analytical Characterization

Structural confirmation is a critical step following synthesis. The following data represent the predicted spectroscopic signatures for N-(2-Thienylmethyl)pyridin-2-amine, based on its known structure and general principles of spectroscopic analysis.[7][8]

| Technique | Expected Signature |

| ¹H NMR | ~8.1 ppm (d, 1H): Pyridine H6 (adjacent to N).~7.4 ppm (ddd, 1H): Pyridine H4.~7.2-7.3 ppm (m, 1H): Thiophene H5.~6.9-7.0 ppm (m, 2H): Thiophene H3 & H4.~6.6 ppm (d, 1H): Pyridine H3.~6.5 ppm (t, 1H): Pyridine H5.~5.5-6.5 ppm (br s, 1H): Amine N-H (exchangeable with D₂O).~4.7 ppm (d, 2H): Methylene -CH₂-. |

| ¹³C NMR | ~158 ppm: Pyridine C2 (attached to NH).~148 ppm: Pyridine C6.~142 ppm: Thiophene C2 (attached to CH₂).~137 ppm: Pyridine C4.~127 ppm: Thiophene C5.~125 ppm: Thiophene C4.~124 ppm: Thiophene C3.~113 ppm: Pyridine C5.~108 ppm: Pyridine C3.~49 ppm: Methylene -CH₂-. |

| IR (cm⁻¹) | ~3400-3300: N-H stretch (secondary amine).~3100-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch (-CH₂-).~1600-1450: C=C and C=N aromatic ring stretches. |

| Mass Spec. | Molecular Ion (M⁺): m/z 190.Key Fragments: m/z 97 (thienylmethyl cation), m/z 94 (aminopyridine radical cation), m/z 93 (pyridylaminyl radical). |

Applications in Medicinal Chemistry and Drug Discovery

The primary value of N-(2-Thienylmethyl)pyridin-2-amine lies in its utility as a versatile scaffold for generating novel compounds with therapeutic potential. Research on structurally related molecules has revealed promising biological activities, underscoring the potential of libraries derived from this core.

-

Antitubercular Agents: Derivatives of pyridine-2-methylamine have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein essential for the viability of M. tuberculosis.[9] This suggests that modifications of the N-(2-Thienylmethyl)pyridin-2-amine scaffold could yield novel antitubercular drug candidates.

-

Antiprotozoal Activity: A closely related sulfonamide, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, demonstrated significant antileishmanial activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[10] The activity was linked to the promotion of a Th1-type immune response. This finding opens an avenue for developing derivatives of the title compound as treatments for parasitic diseases.

-

Kinase Inhibition: The broader class of N-substituted pyridin-2-amines has been explored for various roles, including as potent and selective inhibitors of KDR kinase, a key receptor in angiogenesis.[11] This highlights the potential for this scaffold to be adapted for oncology applications.

Caption: Derivatization strategies and potential therapeutic applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling N-(2-Thienylmethyl)pyridin-2-amine.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes. After handling, wash hands thoroughly as recommended by precautionary statement P264.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials. Keep away from direct sunlight and heat sources.[14]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.[14]

Conclusion

N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2) is more than a simple chemical compound; it is a strategically designed scaffold with significant potential for drug discovery and medicinal chemistry. Its combination of pyridinyl, thienyl, and secondary amine functionalities provides a rich platform for synthetic elaboration. Supported by a straightforward and reliable synthesis protocol, this compound is an accessible and valuable tool for researchers aiming to develop novel therapeutics. The demonstrated biological activities of its close analogues in treating infectious diseases and cancer firmly establish it as a building block of high interest for future research.

References

-

CAS Common Chemistry. N-(2-Thienylmethyl)-2-pyridinamine. CAS, a division of the American Chemical Society. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 140-19-2 Name: N-(2-thienylmethyl)pyridin-2-amine. [Link]

-

National Institutes of Health (NIH). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

-

JMN Specialties, Inc. Safety Data Sheet SOLVENT 140. [Link]

-

PrepChem.com. Synthesis of 2-aminopyridine. [Link]

-

National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

National Institutes of Health (NIH). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

PubMed. General and mild preparation of 2-aminopyridines. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

PubMed. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. [Link]

-

Texas A&M University-San Antonio. Chemical Safety Guidelines. [Link]

-

California State University, San Bernardino. Chemical Hygiene Plan. [Link]

Sources

- 1. biocat.com [biocat.com]

- 2. targetmol.cn [targetmol.cn]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [guidechem.com]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. csusb.edu [csusb.edu]

- 13. N-(2-thienylmethyl)pyridin-2-amine price,buy N-(2-thienylmethyl)pyridin-2-amine - chemicalbook [chemicalbook.com]

- 14. resources.tamusa.edu [resources.tamusa.edu]

An In-depth Technical Guide to the Molecular Structure of N-(2-Thienylmethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of N-(2-Thienylmethyl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from closely related analogues, established synthetic methodologies, and spectroscopic principles to offer a robust and scientifically grounded analysis. We will delve into its synthesis, structural elucidation through spectroscopic and crystallographic analogues, and potential applications, providing field-proven insights for researchers.

Introduction and Significance

N-(2-Thienylmethyl)pyridin-2-amine (CAS No. 140-19-2) is a secondary amine featuring a pyridine ring linked to a thiophene ring via a methylene bridge. Its molecular formula is C₁₀H₁₀N₂S, with a molecular weight of approximately 190.27 g/mol .[1][2] The constituent aromatic heterocycles, pyridine and thiophene, are prevalent scaffolds in a vast array of biologically active compounds.[3][4][] The combination of these two moieties in a single, flexible molecule presents a unique scaffold for exploring interactions with various biological targets. This compound serves as a valuable fragment in drug discovery for the design of novel therapeutic agents.[4]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂S | [1] |

| Molecular Weight | 190.27 g/mol | [1] |

| CAS Number | 140-19-2 | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| InChI | InChI=1S/C10H10N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12) | [1] |

| SMILES | C1=CC=NC(=C1)NCC2=CC=CS2 | [1] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol: Reductive Amination

This two-step, one-pot procedure involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the target secondary amine.

Step 1: Imine Formation 2-Aminopyridine is reacted with thiophene-2-carbaldehyde to form the corresponding N-(thiophen-2-ylmethylene)pyridin-2-amine. This is a condensation reaction where the nucleophilic amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Step 2: Reduction The imine intermediate is then reduced to the desired secondary amine. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity for imines over other functional groups that might be present and its operational simplicity.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol, add thiophene-2-carbaldehyde (1.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-Thienylmethyl)pyridin-2-amine.

Causality Behind Experimental Choices:

-

Solvent: Alcohols like methanol or ethanol are excellent solvents for both the reactants and the sodium borohydride, facilitating a homogeneous reaction.

-

Stoichiometry: A slight excess of the reducing agent is used to ensure the complete conversion of the imine intermediate.

-

Temperature Control: The portion-wise addition of NaBH₄ at low temperature is a safety precaution to control the exothermic reaction.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Elucidation of the Molecular Structure

A definitive understanding of the three-dimensional structure of N-(2-Thienylmethyl)pyridin-2-amine is crucial for predicting its reactivity and biological interactions. In the absence of a published crystal structure for the title compound, we can draw valuable insights from the crystallographic data of the closely related analogue, N-(Pyridin-2-ylmethyl)pyridin-2-amine .[9][10]

Insights from X-ray Crystallography of an Analogue

The crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine reveals key conformational features that are likely to be conserved in the thienyl analogue.[9] The molecule crystallizes with two independent molecules in the asymmetric unit, indicating slight conformational differences in the solid state.[9]

Key Structural Features of the Analogue:

-

Torsion Angles: The torsion angle of the central C-N-C-C linkage is approximately 67.4° in one molecule and -69.3° in the other, indicating a non-planar, staggered conformation.[9] This flexibility is a critical determinant of how the molecule can adapt its shape to bind to a biological target.

-

Dihedral Angle: The dihedral angle between the two pyridine rings is around 83-84°.[9] For N-(2-Thienylmethyl)pyridin-2-amine, a similarly large dihedral angle between the pyridine and thiophene rings is expected, preventing a fully planar arrangement.

-

Intermolecular Interactions: The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming dimeric structures.[9] Weak C-H···π interactions also contribute to the overall stability of the crystal lattice.[9] These interactions are also anticipated to be present in the crystal structure of the title compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of a synthesized compound. While experimental spectra for N-(2-Thienylmethyl)pyridin-2-amine are not widely published, we can predict the key features based on the known spectra of its constituent parts and related molecules.[11][12][13][14]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Pyridine Ring Protons: A set of four aromatic protons with characteristic splitting patterns and chemical shifts in the range of δ 6.5-8.2 ppm. The proton ortho to the ring nitrogen will be the most downfield.

-

Thiophene Ring Protons: Three aromatic protons in the range of δ 6.9-7.4 ppm, with coupling constants typical for a 2-substituted thiophene.

-

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) in the region of δ 4.5-5.0 ppm.

-

Amine Proton (-NH-): A broad singlet that can appear over a wide range of chemical shifts (δ 5.0-7.0 ppm) and may exchange with D₂O.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 105-160 ppm), with the carbon attached to the amino group being the most downfield.

-

Thiophene Ring Carbons: Four signals in the aromatic region (δ 120-145 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region, expected around δ 45-55 ppm.

-

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15]

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2950 | C-H Stretch | Aliphatic (CH₂) |

| 1590 - 1610 | C=N and C=C Stretch | Pyridine Ring |

| 1450 - 1550 | C=C Stretch | Thiophene Ring |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[2] For N-(2-Thienylmethyl)pyridin-2-amine, the expected molecular ion peak [M]⁺ would be at m/z 190. The fragmentation pattern would likely involve cleavage of the C-N bonds of the methylene bridge.

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 191 | [M+H]⁺ |

| 190 | [M]⁺ |

| 97 | [C₄H₅S]⁺ (thienylmethyl cation) |

| 94 | [C₅H₆N₂]⁺ (2-aminopyridine radical cation) |

Reactivity and Potential Applications

The molecular structure of N-(2-Thienylmethyl)pyridin-2-amine suggests several avenues for its application, particularly in medicinal chemistry and coordination chemistry.

-

Medicinal Chemistry: The pyridine and thiophene moieties are present in numerous FDA-approved drugs. Thienopyridine derivatives, for example, are known for their antiplatelet activity.[3] Aminopyridine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[16][17][18] Therefore, N-(2-Thienylmethyl)pyridin-2-amine and its derivatives are promising candidates for screening against various pharmacological targets.

-

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the secondary amine, along with the sulfur atom of the thiophene ring, can act as coordination sites for metal ions. This makes the molecule a potential multidentate ligand for the synthesis of novel metal complexes with interesting catalytic or material properties.

Conclusion

This technical guide has provided a comprehensive analysis of the molecular structure of N-(2-Thienylmethyl)pyridin-2-amine. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined a plausible synthetic route, detailed the expected spectroscopic signatures, and inferred its three-dimensional structure and intermolecular interactions. The presence of biologically relevant pyridine and thiophene moieties, connected by a flexible linker, makes this compound a promising scaffold for the development of new therapeutic agents and functional materials. Further experimental validation of the predicted data is warranted to fully unlock the potential of this intriguing molecule.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC - PubMed Central. Retrieved from [Link]

-

Moon, S.-H., Kim, T. H., & Park, K.-M. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1355. Retrieved from [Link]

-

N-(2-thienylmethyl)pyridin-2-amine (C10H10N2S). (n.d.). PubChemLite. Retrieved from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(PDF) Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐ b ]pyridines and related fused heterocyclic compounds. (2022). ResearchGate. Retrieved from [Link]

-

(PDF) N-(Pyridin-2-ylmethyl)pyridin-2-amine. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. (2024). PMC - NIH. Retrieved from [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. (2010). PMC - NIH. Retrieved from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). MDPI. Retrieved from [Link]

-

2-Aminopyridine. (n.d.). NIST WebBook. Retrieved from [Link]

-

N-(thiophen-2-ylmethyl)pyridin-3-amine. (n.d.). Chemsrc. Retrieved from [Link]

-

2-Aminopyridine. (n.d.). NIST WebBook. Retrieved from [Link]

-

(PDF) Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. (2016). ResearchGate. Retrieved from [Link]

-

Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Aminopyridine. (n.d.). NIST WebBook. Retrieved from [Link]

-

(PDF) Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2020). ResearchGate. Retrieved from [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 6. Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5 [evitachem.com]

- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. N-(Pyridin-2-ylmethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. chimia.ch [chimia.ch]

- 16. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-Thienylmethyl)pyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Thienylmethyl)pyridin-2-amine is a heterocyclic compound incorporating both pyridine and thiophene moieties, making it a valuable scaffold in medicinal chemistry and materials science.[1][2] Its structure serves as a key building block for designing novel pharmaceutical candidates and functional materials.[1] This guide provides a comprehensive, technically-grounded overview of a robust and efficient laboratory-scale synthesis of this compound via reductive amination. It further details the essential analytical techniques required for its unambiguous structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles and self-validating protocols, ensuring reproducibility and reliability for researchers in the field.

Introduction: Significance and Rationale

The convergence of pyridine and thiophene rings within a single molecular framework is of significant interest to the drug discovery sector.[3][4] The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[2][4] Similarly, the thiophene ring is a bioisostere of the benzene ring, often introduced to modulate metabolic stability and receptor affinity. The linker, a secondary amine bridge, provides conformational flexibility and a hydrogen bond donor/acceptor site, crucial for molecular interactions with biological targets.

The target molecule, N-(2-Thienylmethyl)pyridin-2-amine (CAS No. 140-19-2), is therefore a foundational structure for library synthesis in drug discovery programs.[1] This guide focuses on its preparation through reductive amination, a cornerstone reaction in medicinal chemistry for its high efficiency, operational simplicity, and broad functional group tolerance.[5][6]

Synthetic Strategy: Reductive Amination

The most direct and reliable method for synthesizing N-(2-Thienylmethyl)pyridin-2-amine is the reductive amination between 2-aminopyridine and thiophene-2-carbaldehyde. This one-pot reaction proceeds in two key stages: the formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the target secondary amine.

Causality of Method Selection: Direct alkylation of 2-aminopyridine with a thienylmethyl halide is often problematic, leading to over-alkylation and the formation of difficult-to-separate quaternary ammonium salts.[5] Reductive amination circumvents this by forming a single C=N bond which is then selectively reduced, offering superior control and higher yields of the desired mono-alkylated product.[5] Sodium borohydride (NaBH₄) is selected as the reducing agent for its effectiveness and ease of handling. It is added after an initial period to allow for the formation of the imine intermediate.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine (2-aminopyridine) on the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a protonated imine (iminium ion). The subsequently added hydride from sodium borohydride reduces the iminium ion to the final, stable secondary amine product.

Caption: Reaction mechanism for reductive amination.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will be confirmed by the characterization data outlined in Section 3, which is benchmarked against the properties of the starting materials.

Materials:

-

2-Aminopyridine (99%)

-

Thiophene-2-carbaldehyde (98%)

-

Methanol (Anhydrous)

-

Sodium Borohydride (NaBH₄, 98%)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq) and anhydrous methanol (approx. 0.2 M). Stir until fully dissolved.

-

Aldehyde Addition: Add thiophene-2-carbaldehyde (1.0 eq) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate) to observe the consumption of starting materials and the formation of a new, intermediate spot (the imine).

-

Reduction: Cool the flask in an ice bath (0 °C). Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

-

Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine fractions containing the pure product (as determined by TLC) and concentrate to yield N-(2-Thienylmethyl)pyridin-2-amine as a solid. The reported melting point is 80-82 °C.[7]

Caption: Experimental workflow for synthesis.

Characterization and Data Analysis

Unambiguous characterization is critical to confirm the identity and purity of the synthesized N-(2-Thienylmethyl)pyridin-2-amine. The following spectroscopic methods provide a comprehensive structural analysis.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂S | [8][9] |

| Molecular Weight | 190.27 g/mol | [8][10] |

| CAS Number | 140-19-2 | [7][8] |

| Appearance | Solid | [7] |

| Melting Point | 80-82 °C | [7] |

| Boiling Point | 160-165 °C @ 3 Torr | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.[11][12]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[13]

-

Validation Check: The absence of a signal around δ 9.8-10.0 ppm (characteristic of an aldehyde proton from thiophene-2-carbaldehyde) and the appearance of new signals for the -CH₂- and -NH- protons are primary indicators of a successful reaction.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.10 | dd | 1H | Pyridine H-6 | Adjacent to ring N, deshielded. |

| ~ 7.40 | ddd | 1H | Pyridine H-4 | |

| ~ 7.20 | dd | 1H | Thiophene H-5 | |

| ~ 6.95 | m | 2H | Thiophene H-3, H-4 | |

| ~ 6.60 | dd | 1H | Pyridine H-5 | |

| ~ 6.45 | d | 1H | Pyridine H-3 | |

| ~ 5.20 | br s | 1H | -NH- | Broad signal, D₂O exchangeable.[13] |

| ~ 4.75 | d | 2H | -CH₂- | Methylene bridge protons. |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 158.0 | Pyridine C-2 | Carbon attached to two nitrogen atoms. |

| ~ 148.2 | Pyridine C-6 | |

| ~ 143.1 | Thiophene C-2 | Carbon adjacent to sulfur, attached to CH₂. |

| ~ 137.5 | Pyridine C-4 | |

| ~ 126.8 | Thiophene C-5 | |

| ~ 125.1 | Thiophene C-4 | |

| ~ 124.6 | Thiophene C-3 | |

| ~ 113.0 | Pyridine C-5 | |

| ~ 108.5 | Pyridine C-3 |

| ~ 44.5 | -CH₂- | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

-

Validation Check: The disappearance of the strong C=O stretch from the starting aldehyde (~1680 cm⁻¹) and the appearance of the N-H stretch are definitive markers of the reaction's success.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3410 | Medium, Sharp | N-H Stretch (Secondary Amine)[13] |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2920 | Weak | Aliphatic C-H Stretch (-CH₂-) |

| ~ 1600, 1570 | Strong | C=C and C=N Ring Stretching |

| ~ 1315 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Validation Check: The molecular ion peak must match the calculated molecular weight. The compound follows the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[13]

| m/z Value | Assignment | Interpretation |

| 190 | [M]⁺ | Molecular ion, confirming the molecular weight of C₁₀H₁₀N₂S. |

| 97 | [C₄H₃S-CH₂]⁺ | Thienylmethyl cation (tropylium-like), a major fragment. |

| 94 | [C₅H₅N-NH]⁺ | Aminopyridine fragment. |

Conclusion

This guide has detailed a reliable and well-characterized synthetic route to N-(2-Thienylmethyl)pyridin-2-amine using reductive amination. The provided step-by-step protocol, coupled with a thorough characterization workflow, constitutes a self-validating system for producing this valuable chemical scaffold. The causality behind experimental choices has been explained, and the expected analytical data has been presented in a clear, comparative format. Researchers and drug development professionals can use this document as a practical and authoritative resource for the synthesis and verification of this important building block.

References

-

N-(2-Thienylmethyl)-2-pyridinamine . CAS Common Chemistry. Available at: [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

-

N-(2-thienylmethyl)pyridin-2-amine (C10H10N2S) . PubChem. Available at: [Link]

-

Reductive Amination - ACS GCI Pharmaceutical Roundtable . ACS Green Chemistry Institute. Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . Journal of Pharmaceutical Research International. Available at: [Link]

-

RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES . De Gruyter. Available at: [Link]

-

Spectroscopy of Amines . Chemistry LibreTexts. Available at: [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . YouTube. Available at: [Link]

Sources

- 1. targetmol.cn [targetmol.cn]

- 2. researchgate.net [researchgate.net]

- 3. bcrcp.ac.in [bcrcp.ac.in]

- 4. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Page loading... [wap.guidechem.com]

- 9. PubChemLite - N-(2-thienylmethyl)pyridin-2-amine (C10H10N2S) [pubchemlite.lcsb.uni.lu]

- 10. N-(2-THIENYLMETHYL)-2-PYRIDINAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to N-(2-Thienylmethyl)pyridin-2-amine: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(2-Thienylmethyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this heterocyclic compound. While experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Introduction

N-(2-Thienylmethyl)pyridin-2-amine, with the chemical formula C₁₀H₁₀N₂S, is a molecule of interest in medicinal chemistry and materials science due to the presence of two key heterocyclic moieties: pyridine and thiophene.[1][2][3] The 2-aminopyridine scaffold is a prevalent feature in numerous pharmaceutical agents.[4][5] Accurate structural confirmation is the bedrock of all chemical research and development, making a thorough understanding of its spectroscopic signature essential. This guide will provide the theoretical framework and practical insights necessary to predict, interpret, and validate the structure of N-(2-Thienylmethyl)pyridin-2-amine using state-of-the-art spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed molecular map can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N-(2-Thienylmethyl)pyridin-2-amine is anticipated to display distinct signals corresponding to the protons on the pyridine ring, the thiophene ring, the methylene bridge, and the amine group. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the heteroatoms and the aromatic ring currents.[6][7]

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Pyridine H6 | 8.0 - 8.2 | Doublet | Adjacent to the electronegative nitrogen atom, leading to significant deshielding.[8] |

| Pyridine H4 | 7.3 - 7.5 | Triplet of doublets | Influenced by coupling to H3, H5, and H6. |

| Pyridine H5 | 6.6 - 6.8 | Triplet | Shielded relative to other pyridine protons. |

| Pyridine H3 | 6.4 - 6.6 | Doublet | Shielded due to the electron-donating effect of the amino group. |

| Thiophene H5 | 7.2 - 7.4 | Doublet | Deshielded due to proximity to sulfur and aromaticity.[9] |

| Thiophene H3 | 7.0 - 7.2 | Doublet | Less deshielded than H5.[9] |

| Thiophene H4 | 6.9 - 7.1 | Triplet | Typical chemical shift for a thiophene proton at this position.[9] |

| Methylene (-CH₂-) | 4.5 - 4.7 | Doublet (or Singlet) | Protons are chemically equivalent but may show coupling to the NH proton. |

| Amine (-NH-) | 5.5 - 6.5 | Broad Singlet | Chemical shift is concentration and solvent dependent; may exhibit coupling to the methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine C2 | 158 - 162 | Attached to two nitrogen atoms (one directly, one via the amino group), resulting in significant deshielding. |

| Pyridine C6 | 147 - 150 | Alpha to the ring nitrogen.[8] |

| Pyridine C4 | 137 - 140 | Gamma to the ring nitrogen. |

| Pyridine C3 | 108 - 112 | Shielded by the electron-donating amino group. |

| Pyridine C5 | 113 - 117 | Beta to the ring nitrogen. |

| Thiophene C2 (ipso) | 140 - 145 | Attached to the methylene group. |

| Thiophene C5 | 126 - 129 | Alpha to the sulfur atom. |

| Thiophene C3 | 125 - 128 | Beta to the sulfur atom. |

| Thiophene C4 | 124 - 127 | Beta to the sulfur atom. |

| Methylene (-CH₂-) | 45 - 50 | Typical range for a methylene carbon attached to a nitrogen and an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of N-(2-Thienylmethyl)pyridin-2-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Structural Elucidation Workflow

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of N-(2-Thienylmethyl)pyridin-2-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3350 - 3310 | Medium | Characteristic of a secondary amine.[10] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typical for C-H bonds in aromatic rings. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Weak | Corresponding to the methylene bridge. |

| C=N and C=C Stretches | 1650 - 1450 | Strong to Medium | Overlapping absorptions from the pyridine and thiophene rings. |

| N-H Bend | 1580 - 1550 | Medium | Characteristic bending vibration of the N-H bond in a secondary amine. |

| C-N Stretch | 1335 - 1250 | Strong | Aromatic amine C-N stretching vibration.[10] |

| C-S Stretch | 750 - 650 | Weak to Medium | Indicative of the thiophene ring.[11] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.[12][13]

Predicted Mass Spectrum

For N-(2-Thienylmethyl)pyridin-2-amine (C₁₀H₁₀N₂S), the monoisotopic mass is approximately 190.06 g/mol .[1][14]

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 190.

-

Key Fragmentation Pathways: The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the nitrogen atoms and the aromatic rings.[15][16][17]

Expected Key Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 189 | [M-H]⁺ | Loss of a hydrogen atom. |

| 97 | [C₄H₅S]⁺ (Thienylmethyl cation) | Cleavage of the C-N bond between the methylene group and the pyridine ring. |

| 94 | [C₅H₆N₂]⁺• (2-Aminopyridine radical cation) | Cleavage of the C-N bond between the methylene group and the thiophene ring. |

| 93 | [C₅H₅N₂]⁺ (Pyridin-2-aminyl cation) | Loss of a hydrogen from the 2-aminopyridine fragment. |

Fragmentation Scheme

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common choice for generating fragment-rich spectra, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition, HRMS is recommended to obtain a highly accurate mass measurement of the molecular ion.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of N-(2-Thienylmethyl)pyridin-2-amine. By integrating the predictive data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently elucidate and verify the molecular structure of this and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

References

-

Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

2-Aminopyridine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351–360. [Link]

-

Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. (n.d.). ResearchGate. Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

-

IR: amines. (n.d.). Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

N-(2-Thienylmethyl)-2-pyridinamine. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

N-(2-thienylmethyl)pyridin-2-amine (C10H10N2S). (n.d.). PubChem. Retrieved from [Link]

-

Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. (2022). ACS Publications. [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). MDPI. [Link]

-

13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (n.d.). ResearchGate. Retrieved from [Link]

-

A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). (n.d.). ResearchGate. Retrieved from [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. targetmol.cn [targetmol.cn]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. exaly.com [exaly.com]

- 5. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. whitman.edu [whitman.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. PubChemLite - N-(2-thienylmethyl)pyridin-2-amine (C10H10N2S) [pubchemlite.lcsb.uni.lu]

- 15. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Structural Analysis of N-(2-Thienylmethyl)pyridin-2-amine Derivatives: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract